molecular formula C7H8N2O B1288454 2-Cyclopropylpyrimidin-4-ol CAS No. 74649-06-2

2-Cyclopropylpyrimidin-4-ol

Cat. No. B1288454
CAS RN: 74649-06-2
M. Wt: 136.15 g/mol
InChI Key: HADXIKCWXJVQEO-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidin-4-ol is a compound that is part of a broader class of pyrimidine derivatives, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The cyclopropyl group attached to the pyrimidine ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives involves the use of cyclopropanecarboxylic acid as a leading compound due to its biological activity . Another method includes a TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles to synthesize multi-substituted 4-aminopyrimidine . Additionally, 2-cyclopropylpyrimidin-4-carbaldehyde can be used in a one-pot synthesis of α-aminophosphonates through a three-component condensation reaction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often elucidated using techniques such as NMR, elemental analysis, and X-ray crystallography. For example, the crystal structure of cyprodinil, a related compound, shows the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring and the mean plane of the cyclopropane ring system . Such structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in medicinal chemistry. Cyclopalladated ferrocenylpyrimidine complexes have been used as catalysts in Suzuki reactions for the synthesis of substituted biarylmethanol . Moreover, cyclopalladation reactions have been performed on phenylpyrimidines to obtain products characterized by NMR studies . These reactions demonstrate the versatility of pyrimidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyclopropylpyrimidin-4-ol and related compounds are influenced by their molecular structure. For instance, the presence of a cyclopropyl group can affect the compound's stability and reactivity. The antimicrobial activity of multifunctional pyrimidine derivatives has been evaluated, showing that most compounds exhibit mild to moderate activity . The crystal structure of cyprodinil reveals weak π–π interactions, which can influence the compound's solubility and crystallinity .

Scientific Research Applications

Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized through a three-component condensation reaction. This method involved 2-cyclopropylpyrimidin-4-carbaldehyde and demonstrated efficient synthesis with good yields, highlighting its potential in organic synthesis (P. S. Reddy et al., 2014).

Synthesis of 4-Aminopyrimidine Derivatives

A TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles was developed to synthesize multi-substituted 4-aminopyrimidine. This process tolerated various functional groups, indicating the versatility of 2-cyclopropylpyrimidin-4-ol in creating complex pyrimidine derivatives (Ping-Fan Chen et al., 2016).

Antimicrobial Evaluation

Pyrimidin-2-ol/thiol/amine analogues, which can be derived from 2-cyclopropylpyrimidin-4-ol, were designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of 2-cyclopropylpyrimidin-4-ol derivatives in antimicrobial applications (Sangeeta Narwal et al., 2017).

Synthesis of Biologically Active Compounds

Compounds based on 2-cyclopropylpyrimidin-4-ol have been a focus in the design of biologically active compounds. This includes the development of antiviral, antileukemic agents, and drugs for treating hyperuricemia and neurodegenerative disorders, indicating a broad scope of biomedical applications (A. V. Erkin et al., 2021).

Quantum Chemical Insights in Organic Compounds

The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, including those related to 2-cyclopropylpyrimidin-4-ol, provided insights into non-covalent interactions and structural stabilities of these compounds. This research contributes to understanding the quantum chemical properties of pyrimidine derivatives (Akbar Ali et al., 2021).

properties

IUPAC Name

2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-3-4-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADXIKCWXJVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608206
Record name 2-Cyclopropylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidin-4-ol

CAS RN

74649-06-2
Record name 2-Cyclopropyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74649-06-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylpyrimidin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com

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